4-(2,2-Dicyanoacetyl)benzoic acid
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Overview
Description
4-(2,2-Dicyanoacetyl)benzoic acid is an organic compound with the molecular formula C11H6N2O3. It is a derivative of benzoic acid, characterized by the presence of a dicyanoacetyl group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoacetyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions at the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Alcohols or amines
Substitution: Halogenated benzoic acid derivatives
Scientific Research Applications
4-(2,2-Dicyanoacetyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dicyanoacetyl group plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyanoacetyl)benzoic acid
- 4-(2,2-Dicyanoethyl)benzoic acid
- 4-(2,2-Dicyanoacetyl)phenol
Uniqueness
4-(2,2-Dicyanoacetyl)benzoic acid is unique due to the presence of the dicyanoacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other benzoic acid derivatives.
Properties
Molecular Formula |
C11H6N2O3 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-(2,2-dicyanoacetyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O3/c12-5-9(6-13)10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9H,(H,15,16) |
InChI Key |
NRIQLZQQSZOFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C#N)C(=O)O |
Origin of Product |
United States |
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